

Spectroscopic Profile of 5-Formyl-2-thiopheneboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Formyl-2-thiopheneboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Formyl-2-thiopheneboronic acid** (CAS No. 4347-33-5). The information herein is compiled for use in research, quality control, and drug development applications. While specific experimental spectra are referenced in numerous databases, this guide synthesizes the expected spectroscopic characteristics and provides generalized experimental protocols for their acquisition.

Chemical Structure and Properties

- Chemical Name: (5-formylthiophen-2-yl)boronic acid[1]
- Molecular Formula: $C_5H_5BO_3S$ [1][2]
- Molecular Weight: 155.97 g/mol [1][2][3][4]
- Appearance: White to yellow powder or crystals[2][3]
- Melting Point: 132-135 °C[2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. This data is based on the known functional groups of the molecule and general

principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific spectra for **5-Formyl-2-thiopheneboronic acid** are available from sources such as ChemicalBook, detailed peak assignments are not publicly listed.^{[2][5]} The expected chemical shifts are predicted based on the structure's moieties: a 2,5-disubstituted thiophene ring, a formyl (aldehyde) group, and a boronic acid group.

¹H-NMR (Proton NMR) Spectroscopy

Proton Assignment	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
Aldehyde Proton (-CHO)	9.5 - 10.5	Singlet (s)	N/A
Thiophene Ring Proton (H3)	7.0 - 8.0	Doublet (d)	3.0 - 5.0
Thiophene Ring Proton (H4)	7.0 - 8.0	Doublet (d)	3.0 - 5.0
Boronic Acid Protons (-B(OH) ₂)	4.0 - 6.0	Broad Singlet (br s)	N/A

¹³C-NMR (Carbon NMR) Spectroscopy

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Aldehyde Carbon (-CHO)	180 - 195
Thiophene Ring Carbon (C5)	140 - 155
Thiophene Ring Carbon (C2)	135 - 150 (ipso-carbon, may be broad or unobserved)
Thiophene Ring Carbon (C3)	125 - 140
Thiophene Ring Carbon (C4)	125 - 140

Table 2: Infrared (IR) Spectroscopy Data

IR spectra for this compound have been recorded using techniques such as ATR-Neat and KBr pellet on a Bruker Tensor 27 FT-IR instrument.^[1] The characteristic absorption bands are associated with its key functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Boronic Acid)	3200 - 3600	Strong, Broad
C-H Stretch (Aromatic/Thiophene)	3000 - 3100	Medium
C=O Stretch (Aldehyde)	1660 - 1700	Strong
C=C Stretch (Thiophene Ring)	1400 - 1600	Medium
B-O Stretch (Boronic Acid)	1310 - 1380	Strong
C-S Stretch (Thiophene Ring)	600 - 800	Medium-Weak

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for **5-Formyl-2-thiopheneboronic acid** is available from chemical suppliers and databases.^{[5][6]} The key expected peak would be the molecular ion.

Ion Type	Expected m/z	Notes
Molecular Ion [M] ⁺	156.01	Corresponds to the molecular weight of the compound. Its abundance may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

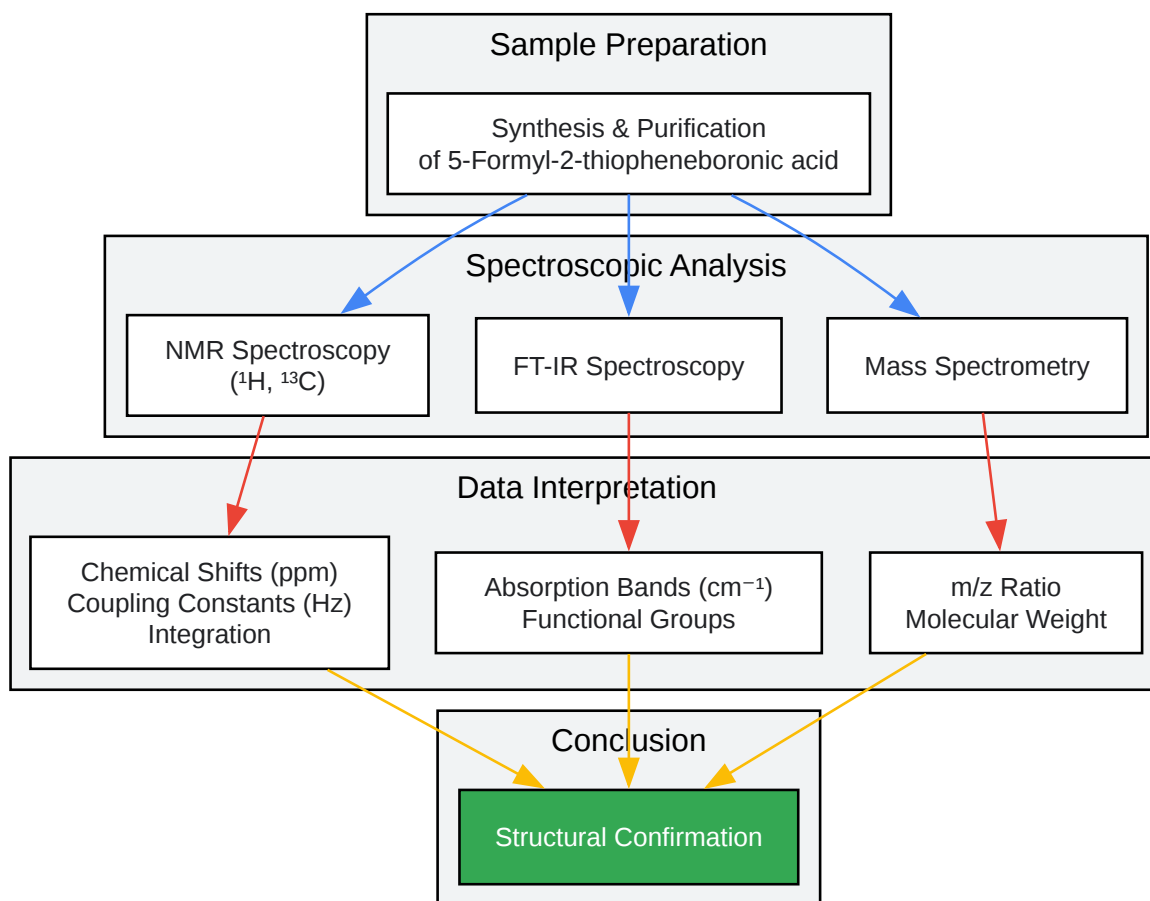
- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Formyl-2-thiopheneboronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. Boronic acids can form oligomers, which may lead to broad signals; using a solvent like Methanol-d₄ can help mitigate this by forming the dimethyl boronate ester in situ.
- **Instrumentation:** Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 400 MHz instrument.
- **¹H-NMR Acquisition:**
 - Record the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C-NMR Acquisition:**
 - Record the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans and a longer relaxation delay may be necessary compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.
 - Reference the chemical shifts to the deuterated solvent peak.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H-NMR spectrum to determine proton ratios.

Fourier Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which shows a broad O-H absorption band.
 - In an agate mortar, grind 1-2 mg of **5-Formyl-2-thiopheneboronic acid** into a very fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar and mix gently but thoroughly with the sample until a homogenous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to a pellet-forming die.
 - Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet containing the sample.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record a background spectrum using an empty sample holder or a pure KBr pellet.
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance after being ratioed against the background spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like **5-Formyl-2-thiopheneboronic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 5-Formyl-2-thiopheneboronic acid | C₅H₅BO₃S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Formyl-2-thiopheneboronic acid | 4347-33-5 [chemicalbook.com]
- 3. upbio.lookchem.com [upbio.lookchem.com]

- 4. 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 [sigmaaldrich.com]
- 5. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Formyl-2-thiopheneboronic acid(4347-33-5) IR Spectrum [chemicalbook.com]
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